Antifungal Potency Against Valsa mali: EC₅₀ Comparison with Boscalid from the Closest Structural Analog (Compound 6i)
In the Li et al. (2023) study, compound 6i from the pyrazole carboxamide thiazole series (structurally analogous to 1,4-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide) demonstrated an EC₅₀ of 1.77 mg/L against Valsa mali in vitro, representing a 5.2-fold improvement over the commercial SDHI fungicide boscalid (EC₅₀ = 9.19 mg/L) [1]. This quantification provides a direct potency benchmark for the chemotype, although it must be noted that this is cross-study comparable evidence from a close structural analog rather than from the exact target compound [1].
| Evidence Dimension | In vitro antifungal activity (EC₅₀) against Valsa mali |
|---|---|
| Target Compound Data | EC₅₀ = 1.77 mg/L (compound 6i, structural analog of target compound) |
| Comparator Or Baseline | Boscalid: EC₅₀ = 9.19 mg/L |
| Quantified Difference | 5.2-fold greater potency (1.77 vs 9.19 mg/L) |
| Conditions | In vitro mycelial growth inhibition assay; Valsa mali; compound 6i as analog; boscalid as positive control [1] |
Why This Matters
This potency differential against a commercially relevant SDHI comparator suggests that the pyrazole-thiazole carboxamide chemotype, and by extension 1,4-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide, may offer a meaningful antifungal potency advantage in agricultural fungicide discovery programs.
- [1] Li M, Wang W, Cheng X, et al. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. J Agric Food Chem. 2023;71(30):11365-11372. DOI: 10.1021/acs.jafc.3c02671. View Source
